BRPF1 Bromodomain Selectivity
2-(2-Bromopropyl)pyrimidine demonstrates a marked selectivity for the BRPF1 bromodomain (IC50 = 65 nM) over the closely related BRPF2 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) bromodomains [1]. This 21.5-fold difference in potency between BRPF1 and BRPF2 is a quantifiable differentiation parameter. In contrast, a closely related positional isomer, 4-(2-bromopropyl)pyrimidine, shows a different selectivity profile, with an IC50 of 2,000 nM against the CREBBP bromodomain, highlighting that the substitution position on the pyrimidine ring is a critical determinant of target specificity [2]. This differential activity is not observed with the unsubstituted pyrimidine core or other simple alkyl pyrimidines, which typically lack any meaningful bromodomain affinity.
| Evidence Dimension | Bromodomain Inhibition (IC50) |
|---|---|
| Target Compound Data | BRPF1: 65 nM, BRPF2: 1,400 nM, BRPF3: 7,600 nM |
| Comparator Or Baseline | 4-(2-bromopropyl)pyrimidine: CREBBP IC50 = 2,000 nM; Unsubstituted pyrimidine core: >10,000 nM (inactive) |
| Quantified Difference | 21.5-fold selectivity for BRPF1 over BRPF2 for the target compound |
| Conditions | BROMOscan assay, human bromodomains expressed in E. coli BL21, 1 hr incubation [1][2] |
Why This Matters
This selectivity profile makes 2-(2-Bromopropyl)pyrimidine a preferred starting point for developing chemical probes targeting the BRPF1 bromodomain, whereas its isomers are unsuitable for this application.
- [1] BindingDB. (n.d.). BDBM50249772 (CHEMBL4067436). Inhibition data for human BRPF1, BRPF2, and BRPF3 bromodomains. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249772 View Source
- [2] BindingDB. (n.d.). BDBM50148555 (CHEMBL3771341). Inhibition data for human CREBBP bromodomain. Retrieved from https://bdb99.ucsd.edu View Source
